molecular formula C19H19N5O2 B2504489 (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1448044-11-8

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2504489
CAS RN: 1448044-11-8
M. Wt: 349.394
InChI Key: ARZVBDOGLDGWED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with basic piperidine structures. For example, the synthesis of a side product in benzothiazinone synthesis is reported, which could provide insights into potential synthetic routes or side reactions that might occur when attempting to synthesize the compound of interest . Additionally, the synthesis of a piperidine derivative using a substitution reaction is described, which could be relevant for the synthesis of the triazolyl piperidine moiety in the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and confirmed by single crystal X-ray diffraction studies. For instance, the piperidine ring is found to adopt a chair conformation, which is a common and stable conformation for such rings . This information could be extrapolated to predict the conformational preferences of the piperidin-1-yl component in the compound of interest.

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of the specific compound . However, they do offer insights into the reactivity of similar compounds. For example, the presence of a piperidin-1-yl moiety in the structure suggests potential reactivity at this site, which could be exploited in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including thermal properties and stability. For example, thermal analysis of a piperidine derivative indicates stability in a certain temperature range, which could suggest similar stability for the compound of interest . Additionally, the electronic properties such as the HOMO-LUMO energy gap are evaluated, which are important for understanding the reactivity and potential pharmacological activity of the compound .

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of related triazolyl and pyridinyl methanone derivatives is in the synthesis of compounds with significant antimicrobial properties. For instance, a series of compounds similar in structure were synthesized and showed promising antimicrobial activity against various bacterial and fungal strains. These compounds, including methoxy group-containing derivatives, exhibited activity comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

Corrosion Inhibition

Triazole derivatives, closely related to the chemical structure , have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic mediums. The studies revealed that such compounds could provide significant protection against corrosion, potentially due to their ability to form stable complexes with the metal surface (Ma et al., 2017).

Anticonvulsant Agents

Research into triazine and pyrrolidinyl methanone derivatives has uncovered their potential as anticonvulsant agents. Some synthesized compounds showed significant activity in the maximal electroshock (MES) test, with one derivative in particular demonstrating a protective index higher than that of the reference drug phenytoin. This suggests a promising avenue for the development of new anticonvulsant medications (Malik & Khan, 2014).

Synthesis of Heterocycles

The compound's structural framework is conducive to the synthesis of heterocycles, which are crucial in medicinal chemistry. An efficient method for synthesizing heterocycles containing both piperidine and pyridine rings was reported, highlighting the compound's utility in organic synthesis and the potential for broader applications in drug development (Zhang et al., 2020).

Liquid Crystal Properties

Related triazolylferrocene derivatives have been synthesized and characterized, displaying liquid crystal behaviors over a wide mesophase range. This suggests potential applications in materials science, particularly in the development of new types of liquid crystal displays (Zhao et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not available from the current information .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Similar compounds have shown promise in various areas, including as anticancer agents .

properties

IUPAC Name

(2-phenyltriazol-4-yl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-19(17-14-21-24(22-17)15-6-2-1-3-7-15)23-12-9-16(10-13-23)26-18-8-4-5-11-20-18/h1-8,11,14,16H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZVBDOGLDGWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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